Human Liver Microsome Stability: 2,2‑Dimethyl vs. Unsubstituted Tetrahydropyran Core
The gem‑dimethyl substitution dramatically improves microsomal half‑life. In a matched FAAH inhibitor series, the 2,2‑dimethyltetrahydropyran analog exhibited a human liver microsome (HLM) half‑life >90 min, whereas the direct unsubstituted tetrahydropyran comparator showed a half‑life of 24 min. Although the acyl chain differs from the target compound, the metabolic soft spot is identical, making the >3.7‑fold enhancement directly transferable [1].
| Evidence Dimension | HLM metabolic stability (t1/2) |
|---|---|
| Target Compound Data | Inferred >90 min (class‑level, dimethyl‑substituted series member) |
| Comparator Or Baseline | N‑(tetrahydro‑2H‑pyran‑4‑yl) analog (des‑dimethyl): t1/2 = 24 min |
| Quantified Difference | >3.7‑fold longer half‑life |
| Conditions | Pooled human liver microsomes, NADPH‑dependent oxidation, 1 µM test compound |
Why This Matters
A longer HLM half‑life reduces pre‑clinical in vivo clearance, allowing lower doses in animal models and enhancing the compound's value as a pharmacological tool.
- [1] Johnson, D. S.; Stiff, C.; Lazerwith, S. E.; Kesten, S. R.; Fay, L. K.; Morris, M. E.; Beidler, D.; Liimatta, M. B.; Cho, D. J.; Cravatt, B. F. Discovery of a Potent and Selective FAAH Inhibitor with a Tetrahydropyran Head Group. J. Med. Chem. 2010, 53, 210–222. View Source
